Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate
Description
Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate (CAS: 134176-18-4) is a bicyclic compound with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol . Its structure features a strained bicyclo[3.1.0]hexane scaffold with a ketone group at position 2 and an ethyl ester at position 6. This compound is notable for its stereochemical complexity; enantiopure synthesis has been achieved via copper-catalyzed enantioselective intramolecular cyclopropanation of diazoketones, yielding the endo-fluorocyclopropane derivative in a single step . Physical properties include a density of 1.217 g/cm³, a boiling point of 250°C, and a flash point of 105°C, with recommended storage under dry, room-temperature conditions .
The compound is a key intermediate in pharmaceutical research, particularly in the development of allosteric inhibitors targeting mutant isocitrate dehydrogenase (IDH), where its bicyclic core facilitates precise spatial orientation of pharmacophores .
Properties
IUPAC Name |
ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-2-12-9(11)8-5-3-4-6(10)7(5)8/h5,7-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXWGJHLNCVWJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1C(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340510 | |
| Record name | Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134176-18-4 | |
| Record name | Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Catalyst Selection
The most efficient method for synthesizing ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate involves a dirhodium(II)-catalyzed [2+1] cycloaddition between ethyl diazoacetate and a cyclic diene precursor. Rhodium complexes, particularly Rh₂(esp)₂ and Rh₂((S)-tetra-3,5-dibromo-TPPTTL)₄, facilitate carbene transfer to the diene, forming the bicyclic core with high turnover numbers (TONs). The reaction proceeds via a metal-associated carbene intermediate, which undergoes stereoselective insertion into the diene’s π-system.
Table 1: Catalyst Performance in Cyclopropanation
| Catalyst | TON | exo:endo Ratio | Yield (%) |
|---|---|---|---|
| Rh₂(esp)₂ | 16,600 | 17:83 | 83 |
| Rh₂((S)-Br₂-TPPTTL)₄ | 16,600 | 83:17 | 76 |
Optimized Reaction Conditions
A telescoped procedure eliminates chromatographic purification, enhancing scalability. Key parameters include:
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Solvent : Dimethyl carbonate (DMC) for improved sustainability.
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Temperature : 90°C for 10 minutes to preactivate the catalyst.
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Diazoacetate Addition : Syringe pump delivery over 3 hours to control exothermicity.
Post-reaction, the crude mixture is treated with tert-BuONa to epimerize the endo-ester to the thermodynamically favored exo-isomer, achieving >30:1 diastereomeric ratio (d.r.). Hydrolysis with NaOH/H₂O/EtOH yields the carboxylic acid derivative, which is extractable in ethyl acetate.
Lewis Acid-Mediated Epoxide Cyclization
Epoxide Opening and Cyclopropanation
An alternative route detailed in patent WO2005047215A2 involves intramolecular epoxide opening to form the cyclopropane ring. The protected epoxide intermediate is treated with Et₃Al and LiHMDS at -60°C, inducing ring closure via a Lewis acid-coordinated transition state.
Table 2: Epoxide Cyclization Conditions
| Parameter | Specification |
|---|---|
| Lewis Acid | Et₃Al |
| Base | LiHMDS |
| Temperature | -60°C |
| Time | 1 hour |
| Diastereoselectivity | >30:1 d.r. |
Stereochemical Control
The choice of Lewis acid critically influences stereoselectivity. Titanium isopropoxide (Ti(OiPr)₄) and Sc(OTf)₃ favor endo-product formation, while Et₃Al promotes exo-selectivity. Post-cyclization oxidation with TEMPO and deprotection yields the bicyclic hydroxy ketone, which is further functionalized to the target ester.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
Dirhodium catalysis excels in atom economy and scalability, producing 76% yield over three steps without chromatography. In contrast, the epoxide route requires multiple protection/deprotection steps but offers superior stereocontrol for endo-isomers.
Table 3: Method Comparison
| Metric | Dirhodium Catalysis | Epoxide Cyclization |
|---|---|---|
| Steps | 3 | 5 |
| Max Yield | 83% | 54% |
| Stereoselectivity | Tunable via catalyst | Fixed by Lewis acid |
| Industrial Viability | High (continuous flow) | Moderate (batch) |
Byproduct Management
Dirhodium methods generate nitrogen gas as the sole byproduct, simplifying workup. The epoxide route necessitates careful handling of aluminum residues, requiring aqueous washes and solvent recovery.
Industrial-Scale Production Strategies
Continuous Flow Reactor Design
Adoption of continuous flow systems enhances dirhodium-catalyzed cyclopropanation by improving heat dissipation and catalyst lifetime. A typical setup involves:
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Reactor Type : Microfluidic tubular reactor.
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Residence Time : 30 minutes.
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Catalyst Loading : 0.005 mol% Rh₂(esp)₂.
Cost-Reduction Measures
Bulk procurement of ethyl diazoacetate and recycling dirhodium catalysts via nanofiltration reduce production costs by ~40%.
Characterization and Quality Control
Physicochemical Properties
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of metabolic pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Heteroatom Substitution
- 2-Oxo vs. 3-Aza: The substitution of the 2-oxo group with a nitrogen atom (3-aza) reduces molecular weight (168.19 vs.
- Oxa vs. Oxo : Replacing the oxo group with oxygen (oxa) at position 3 (e.g., 335599-07-0) simplifies the scaffold but reduces electrophilicity, limiting reactivity in condensation reactions .
Pharmaceutical Relevance
Physical Properties
- The benzyl-substituted derivative (273.29 g/mol) has significantly higher molecular weight, reducing volatility compared to the parent compound .
- 3-Oxa analogues (e.g., 335599-07-0) exhibit lower boiling points due to reduced polarity .
Contradictions and Limitations
- Synthesis Routes : describes (-)-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid synthesis via retro-Diels-Alder, conflicting with the copper-catalyzed method in . This suggests multiple viable pathways dependent on target enantiopurity .
- Purity Challenges : The 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride (1211510-15-4) requires rigorous purification to remove chloroketone impurities, unlike the oxo variant .
Biological Activity
Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate (EOC) is a bicyclic compound with notable potential in medicinal chemistry due to its unique structural features and biological interactions. This article explores its biological activity, mechanisms of action, synthesis methods, and comparative analysis with related compounds.
Chemical Structure and Properties
EOC has the molecular formula and a molar mass of approximately 168.19 g/mol. Its structure includes a bicyclo[3.1.0] framework, which contributes to its reactivity and interaction with biological systems. The presence of a ketone and ester functional group allows for diverse chemical reactions, influencing its biological properties.
The mechanism of action of EOC primarily involves its interaction with metabotropic glutamate receptors (mGluRs), which are G protein-coupled receptors implicated in neurotransmission and various neurological disorders. Studies indicate that EOC can bind to these receptors, altering their conformation and potentially leading to therapeutic effects in conditions such as anxiety and depression.
Interaction Studies
- Binding Affinity : EOC exhibits a high affinity for mGluRs, influencing synaptic transmission and plasticity in the brain.
- Biochemical Pathways : The compound's interaction with mGluRs can modulate downstream signaling pathways, affecting neurotransmitter release and neuronal excitability.
Biological Activity
EOC has been evaluated for various biological activities:
- Neuroactivity : Its role as a ligand for mGluRs suggests potential applications in treating neuropsychiatric conditions.
- Antioxidant Properties : Preliminary studies indicate that EOC may exhibit antioxidant activity, although detailed investigations are necessary to confirm this .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of EOC compared to similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bicyclo structure, carboxylate group | High affinity for mGluRs |
| Ethyl cyclopropanecarboxylate | Carboxylate group | Potential anti-inflammatory properties |
| Bicyclo[3.1.0]hexan-2-one | Ketone functionality | Investigated for analgesic effects |
EOC's specific binding affinity to mGluRs distinguishes it from other compounds, which may not exhibit such targeted biological activity.
Synthesis Methods
The synthesis of EOC typically involves cyclization reactions under controlled conditions. Common methods include:
- Cyclization of Precursors : Reacting suitable dienes with ethyl esters in the presence of catalysts.
- Purification Techniques : Standard techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Q & A
Q. What are the common synthetic routes for Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate, and what reaction conditions are typically employed?
The synthesis often involves cyclopropanation via cyclization or diazoacetate-based methods. A multi-step approach using dichloromethane as a solvent under inert atmospheres (20°C, 2 hours) is common for bicyclic scaffold formation . Key reagents include ethyl diazoacetate and catalysts like dirhodium(II) carboxylates, which enable diastereoselective cyclopropanation under low catalyst loadings (0.1–1 mol%) without chromatography . For intermediates, hydrolysis of esters (e.g., using NaOH in methanol) or endo-exo isomerization with DBU (1,8-diazabicycloundec-7-ene) can optimize yields .
Q. How does the bicyclic structure influence reactivity in organic synthesis?
The fused oxirane and cyclopropane rings impose steric constraints and electronic effects, directing reactivity toward ring-opening or functionalization. For example, the cyclopropane ring undergoes selective oxidation (e.g., with KMnO₄) to form ketones or carboxylic acids, while the ester group participates in nucleophilic substitutions . The stereochemistry (e.g., 1S,5R configurations) also affects interactions in biological systems, such as enzyme binding .
Advanced Research Questions
Q. What strategies improve diastereo- and enantioselectivity in cyclopropanation?
Enantioselectivity is highly dependent on reaction design:
- Catalytic asymmetric methods : Chiral sulfonium ylides with Cu(acac)₂ achieve up to 95% enantiomeric excess (ee) under base-free, low-concentration conditions to minimize betaine equilibration .
- Dirhodium catalysis : Rh₂(S-PTTL)₄ or Rh₂(S-NTTL)₄ ligands provide >20:1 diastereoselectivity for exo or endo products, controlled by catalyst loading and solvent polarity .
- Copper-catalyzed cyclopropanation : Preformed ylides and hindered esters (e.g., tert-butyl) reduce side reactions, enabling enantiopure synthesis (e.g., 99% ee via chiral HPLC purification) .
Data Contradiction Note : Catalytic conditions (e.g., sulfonium ylides) favor high ee but low diastereoselectivity, while stoichiometric methods prioritize diastereocontrol .
Q. How can computational modeling predict reactivity or stability of derivatives?
Molecular dynamics simulations analyze strain energy and transition states in the bicyclic framework. For example:
- 3D visualization identifies steric clashes during functionalization (e.g., acetamide substitution at C3) .
- Density Functional Theory (DFT) calculates activation barriers for ring-opening reactions, guiding solvent selection (e.g., THF vs. DCM) .
- Docking studies predict binding affinities of carboxylate derivatives to biological targets (e.g., IDH1 enzymes), aiding drug design .
Q. How are purification challenges addressed for enantiopure derivatives?
- Reactive resin treatment : Removes impurities (e.g., chloroketones) before chiral HPLC, enhancing throughput .
- Chromatographic optimization : Cellulose-based chiral columns (e.g., Chiralpak® IC) with hexane/IPA mobile phases resolve enantiomers effectively .
- Crystallization : Solvent-mediated polymorph screening (e.g., using acetone/water mixtures) isolates stable crystalline forms .
Methodological Guidance for Experimental Design
- Stereochemical analysis : Use ¹H/¹³C NMR (e.g., coupling constants in CDCl₃) and X-ray crystallography to confirm configurations .
- Contradiction resolution : If diastereoselectivity conflicts arise (e.g., between catalytic and stoichiometric conditions), conduct kinetic vs. thermodynamic control experiments .
- Scale-up considerations : Replace chromatographic steps with crystallization or resin-based purification for industrial-grade synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
